
PROTAC_ERRalpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proteolysis-targeting chimeras (PROTACs) are a class of heterobifunctional molecules designed to induce the degradation of specific proteins within cells. PROTAC_ERR is a member of this class, leveraging the ubiquitin-proteasome system to target and degrade the estrogen-related receptor alpha (ERR). This receptor is implicated in various cancers, including breast cancer, making PROTAC_ERR a promising therapeutic candidate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC_ERR involves the conjugation of two ligands via a linker. One ligand binds to the target protein (ERR), while the other recruits an E3 ubiquitin ligase. The synthetic route typically involves:
Ligand Synthesis: The ligands are synthesized separately using standard organic synthesis techniques.
Linker Attachment: The ligands are then connected using a bifunctional linker, often through amide bond formation or click chemistry.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of PROTAC_ERR follows similar synthetic routes but on a larger scale. This involves:
Batch Synthesis: Large-scale reactors are used to synthesize the ligands and linkers.
Automated Purification: High-throughput purification systems are employed to handle large quantities of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
PROTAC_ERR undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its activity.
Reduction: Reduction reactions can modify the functional groups on the ligands, affecting their binding affinity.
Substitution: Substitution reactions can be used to modify the linker or ligands, potentially enhancing the compound’s efficacy
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles
Major Products
The major products formed from these reactions include modified versions of PROTAC_ERR with altered binding affinities and degradation efficiencies .
Scientific Research Applications
PROTAC_ERR has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and develop new synthetic methodologies.
Biology: Employed to investigate the role of ERR in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for cancers and other diseases involving ERR.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets
Mechanism of Action
PROTAC_ERR exerts its effects by binding to the estrogen-related receptor alpha and recruiting an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of ERR, marking it for degradation by the proteasome. The degradation of ERR disrupts its signaling pathways, leading to reduced cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
ARV-110: Targets androgen receptors in prostate cancer.
NX-2127: Targets Bruton’s tyrosine kinase in hematologic cancers.
AUTACs: Autophagy-targeting chimeras that function via ubiquitination .
Uniqueness of PROTAC_ERR
PROTAC_ERR is unique in its specific targeting of the estrogen-related receptor alpha, making it particularly valuable for treating cancers that overexpress this receptor. Its design allows for selective degradation, minimizing off-target effects and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C46H47F3N6O9S2 |
|---|---|
Molecular Weight |
949.0 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[(5Z)-5-[[4-[4-cyano-2-(trifluoromethyl)phenoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H47F3N6O9S2/c1-26-39(65-25-52-26)30-10-6-27(7-11-30)23-51-41(58)33-21-31(56)24-55(33)43(60)40(45(2,3)4)53-38(57)14-16-63-17-15-54-42(59)37(66-44(54)61)20-28-8-13-35(36(19-28)62-5)64-34-12-9-29(22-50)18-32(34)46(47,48)49/h6-13,18-20,25,31,33,40,56H,14-17,21,23-24H2,1-5H3,(H,51,58)(H,53,57)/b37-20-/t31-,33+,40-/m1/s1 |
InChI Key |
IIJORMBEWMYDEN-FRKKMCEPSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCN4C(=O)/C(=C/C5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)/SC4=O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN4C(=O)C(=CC5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)SC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


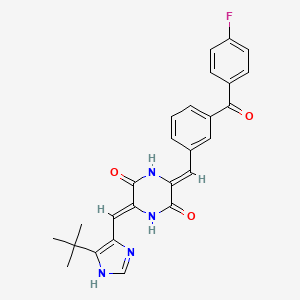
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
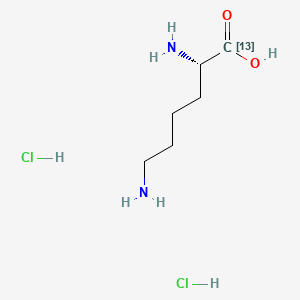
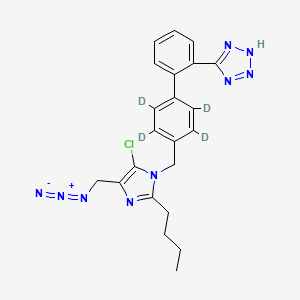

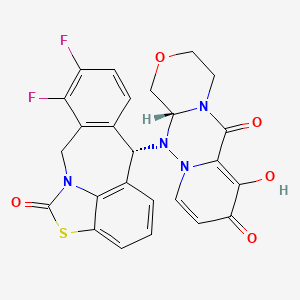
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
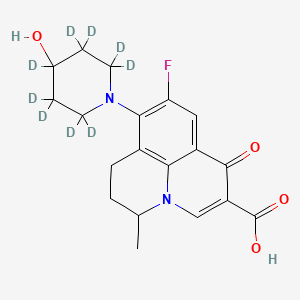

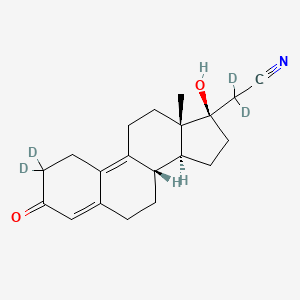
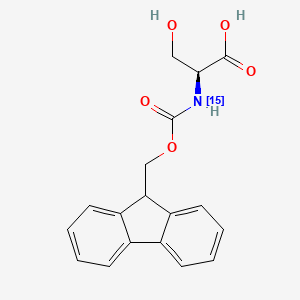
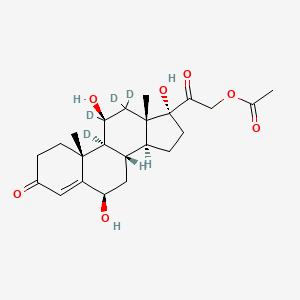
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
